![molecular formula C19H19ClN4O3 B2986617 N-(tert-butyl)-2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1113106-31-2](/img/structure/B2986617.png)
N-(tert-butyl)-2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
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Description
N-(tert-butyl)-2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-bonding Patterns and Structural Analysis
Research on compounds with 1,2,4-oxadiazole derivatives, similar to the chemical , highlights the importance of hydrogen-bonding patterns in determining molecular stability and potential applications in drug design. For example, studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides reveal intricate hydrogen-bonding patterns that could influence the solubility and stability of pharmaceutical compounds (Gerson López et al., 2010).
Corrosion Inhibition
The application of 1,2,4-oxadiazole derivatives in corrosion science is another area of interest. For instance, new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives have been synthesized and evaluated as corrosion inhibitors, indicating the potential of related compounds in protecting materials against corrosion (A. Yıldırım & M. Çetin, 2008).
Antibacterial and Anti-enzymatic Potential
Compounds featuring 1,2,4-oxadiazole structures have been synthesized and evaluated for their antibacterial and anti-enzymatic potential, demonstrating the significance of such structures in developing new therapeutic agents. The design and synthesis of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have shown promising results against certain bacterial strains and enzyme inhibition, providing insights into the antimicrobial and biochemical modulation capabilities of these compounds (K. Nafeesa et al., 2017).
Photovoltaic Efficiency and Bioactivity
The study of bioactive benzothiazolinone acetamide analogs incorporating 1,2,4-oxadiazole structures highlights their potential in photovoltaic efficiency modeling and ligand-protein interactions. This research suggests possible applications in developing dye-sensitized solar cells and investigating molecular interactions relevant to drug development (Y. Mary et al., 2020).
properties
IUPAC Name |
N-tert-butyl-2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-19(2,3)22-15(25)11-24-10-13(6-9-16(24)26)18-21-17(23-27-18)12-4-7-14(20)8-5-12/h4-10H,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYVACHYMVHVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide |
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